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molecular formula C18H26O3 B180659 4-Octanoylphenethyl acetate CAS No. 162358-03-4

4-Octanoylphenethyl acetate

Cat. No. B180659
M. Wt: 290.4 g/mol
InChI Key: YRGCTTARENKHBN-UHFFFAOYSA-N
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Patent
US09216943B2

Procedure details

4-Octanoylphenethyl acetate (17.6 g) and trifluoroacetic acid (31 mL) are charged into a 250 mL single neck round bottom flask equipped with a guard tube and stirred for a few minutes. Triethylsilane (25.7 mL) is added and the mixture is stirred overnight at room temperature. The mixture is poured onto crushed ice and then extracted with ethyl acetate (3×100 mL). The organic layer is washed with sodium bicarbonate (200 mL), then with brine solution, dried with sodium sulphate, and concentrated under vacuum to give crude as brown color liquid. The crude is purified by silica gel column using hexane as the eluent to give the title compound. Yield 10 g
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)(=[O:3])[CH3:2].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[C:1]([O:4][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)C(CCCCCCC)=O
Name
Quantity
31 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
25.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a guard tube
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The organic layer is washed with sodium bicarbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine solution, dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude as brown color liquid
CUSTOM
Type
CUSTOM
Details
The crude is purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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